molecular formula C12H16N2O2 B3104392 N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline CAS No. 147764-76-9

N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline

Cat. No.: B3104392
CAS No.: 147764-76-9
M. Wt: 220.27 g/mol
InChI Key: AATYCRRVMKWSAC-MDZDMXLPSA-N
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Description

Product Overview N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline is an organic compound with the molecular formula C 12 H 16 N 2 O 2 and an average molecular mass of 220.272 g/mol . This compound is characterized by an (E) or trans configuration around its nitroethenyl double bond, a key structural feature that can influence its chemical properties and reactivity . It is a derivative of aniline, featuring diethylamino and nitroethenyl substituents on the benzene ring. Research Value and Potential Applications Compounds with similar structural motifs, such as the nitrovinyl group attached to an aromatic system, are often of significant interest in several scientific fields. Based on its structure, potential research applications for this compound could include its investigation as an intermediate in organic synthesis, particularly in the development of more complex molecules with specialized functions. Structural analogs are sometimes explored in materials science for their nonlinear optical properties or as potential components in molecular electronics. The specific mechanism of action and definitive research applications for this particular compound are areas for further scientific investigation, as detailed information on its biological activity or functional mechanisms is not currently available in the searched sources. Handling and Safety While a specific safety data sheet for this compound was not identified, researchers should always handle all chemical substances with prudence. Standard laboratory safety practices should be followed, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated area. Important Notice: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, and it is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-4-[(E)-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-13(4-2)12-7-5-11(6-8-12)9-10-14(15)16/h5-10H,3-4H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATYCRRVMKWSAC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development

Established Synthetic Pathways for (E)-2-nitroethenyl Aniline (B41778) Scaffolds

The construction of the (E)-2-nitroethenyl aniline scaffold predominantly involves a two-step sequence: a condensation reaction to form a β-nitro alcohol, followed by dehydration to yield the desired conjugated nitro-olefin. The aniline moiety can either be present from the start or can be synthesized through N-alkylation strategies on a suitable precursor.

Condensation Reactions (e.g., Henry Reaction Analogs)

The Henry reaction, or nitroaldol reaction, is a classical and versatile method for the formation of a carbon-carbon bond between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgencyclopedia.pub This base-catalyzed reaction is a cornerstone in the synthesis of β-nitro alcohols, which are key intermediates in the preparation of N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline. wikipedia.org

The synthesis of the target molecule via a Henry reaction analog involves the condensation of 4-(Diethylamino)benzaldehyde with a nitroalkane, typically nitroethane, in the presence of a base. The reaction proceeds through the deprotonation of the nitroalkane at the α-carbon, forming a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a β-nitro alkoxide, which is subsequently protonated to yield the β-nitro alcohol intermediate. wikipedia.org

The choice of base is crucial and a variety of bases can be employed, including alkali metal hydroxides, alkoxides, and organic amine bases. wikipedia.org The reaction conditions can be tuned to favor either the isolation of the β-nitro alcohol or to promote its subsequent dehydration. organic-chemistry.org

N-Alkylation Strategies for Substituted Aniline Moieties

N-alkylation of anilines is a fundamental transformation in organic synthesis for the preparation of secondary and tertiary amines. rsc.org In the context of synthesizing this compound, a key precursor is N,N-diethyl-4-nitroaniline. This intermediate can be prepared by the N,N-diethylation of 4-nitroaniline (B120555). It is noteworthy that in contrast to aniline, N-alkylation of 4-nitroaniline results in derivatives that are weaker bases than the parent amine. rsc.org

Various methods for N-alkylation of anilines have been developed, including the use of alkyl halides, alcohols, and reductive amination of carbonyl compounds. researchgate.net Palladium-catalyzed N-alkylation reactions have emerged as a powerful tool due to their efficiency and selectivity under mild conditions. rsc.org For instance, nitriles can serve as effective alkylating agents for the selective N-alkylation of amines under catalytic hydrogenation conditions, and aromatic nitro compounds can be directly transformed into secondary amines via a domino reaction. rsc.org

Approaches to Conjugated Nitro-Olefins

The formation of the conjugated nitro-olefin, this compound, is most commonly achieved through the dehydration of the β-nitro alcohol intermediate obtained from the Henry reaction. encyclopedia.pubcommonorganicchemistry.com This elimination of a water molecule is often facilitated by the reaction conditions used for the Henry reaction itself, particularly when elevated temperatures are employed. commonorganicchemistry.com

The dehydration step is a common side reaction in the Henry reaction, and conditions can be optimized to make the nitroalkene the desired product. commonorganicchemistry.com The ease of dehydration is influenced by the acidity of the proton alpha to the nitro group and the stability of the resulting conjugated system. The presence of the electron-donating N,N-diethylamino group on the aromatic ring can influence the electronic properties of the system and facilitate the elimination process. While some protocols may require a separate dehydration step using a dehydrating agent, in many cases, the nitroalkene is formed in situ from the nitro alcohol. echemi.com

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency, selectivity, and sustainability of the synthesis of this compound, advanced synthetic techniques and process optimization are employed. These include the use of sophisticated catalytic systems and the careful selection of solvent systems and reaction conditions.

Catalytic Systems and Their Efficacy (e.g., Pd/C)

A range of catalysts can be employed to improve the efficiency and selectivity of the reactions involved in the synthesis of the target molecule. For the Henry reaction, various catalytic systems have been explored, including transition metal complexes. publish.csiro.aursc.org Copper(II) complexes, for instance, have been shown to be effective catalysts for enantioselective Henry reactions. rsc.org The choice of catalyst can influence the reaction rate and, in the case of chiral catalysts, the stereochemical outcome of the reaction. wikipedia.org

In the context of N-alkylation strategies, palladium on carbon (Pd/C) has been demonstrated to be an effective heterogeneous catalyst for the N-alkylation of anilines. chemrxiv.org For example, Pd/C can catalyze the reductive amination of aldehydes and ketones, providing a direct route to N-alkylated amines. chemrxiv.org The use of heterogeneous catalysts like Pd/C is advantageous as they can be easily separated from the reaction mixture and potentially reused, contributing to a more sustainable process. chemrxiv.org

Table 1: Overview of Catalytic Systems

Reaction Step Catalyst Type Specific Example(s) Efficacy
Henry Reaction Transition Metal Complex Copper(II) complexes rsc.org Effective for enantioselective reactions, influencing rate and stereochemistry. wikipedia.orgpublish.csiro.aursc.org
N-Alkylation Heterogeneous Catalyst Palladium on Carbon (Pd/C) chemrxiv.org Efficient for reductive amination and N-alkylation of anilines; allows for easy separation and reuse. chemrxiv.org
N-Alkylation Homogeneous Catalyst Palladium(II) pincer complexes High efficiency for N-alkylation of benzamides and sulfonamides with alcohols.

Solvent Systems and Reaction Conditions

The choice of solvent and reaction conditions plays a critical role in the outcome of the synthesis. For the Henry reaction, the solvent can significantly impact the reaction rate and stereoselectivity. acs.orgnih.gov For example, the reaction between benzaldehyde (B42025) and nitropropane proceeds more slowly in water than in dimethyl sulfoxide (B87167) (DMSO). nih.gov This is attributed to the different solvation effects on the transition state. nih.gov Polar solvents can also influence the diastereomeric ratio of the resulting β-nitro alcohol. nih.gov

The condensation reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with 2-nitrobenzaldehyde (B1664092) has been studied in various organic solvents, revealing that apolar aprotic solvents can lead to a higher content of the hemiaminal intermediate compared to dipolar aprotic media. mdpi.com The temperature of the reaction is another crucial parameter. Elevated temperatures generally favor the dehydration of the β-nitro alcohol to form the conjugated nitro-olefin. researchgate.net

In N-alkylation reactions, the choice of solvent and conditions can also be optimized. For instance, visible-light-induced N-alkylation of anilines has been developed, offering a metal- and base-free approach. nih.gov The optimization of reaction conditions such as temperature, reaction time, and the presence of additives is essential for achieving high yields and selectivity.

Table 2: Influence of Solvent and Temperature on Key Reactions

Reaction Solvent Temperature Effect
Henry Reaction Water vs. DMSO Ambient Reaction is slower in water than in DMSO. nih.gov
Henry Reaction Various Organic Solvents Ambient Apolar aprotic solvents can favor the formation of the hemiaminal intermediate. mdpi.com
Dehydration of β-nitro alcohol Not specified Elevated Promotes the formation of the conjugated nitro-olefin. researchgate.net
N-Alkylation Hexane Room Temperature Optimal solvent for a specific visible-light-induced N-alkylation. nih.gov

Novel Synthetic Strategies for this compound Analogs

The development of novel synthetic strategies for analogs of this compound leverages the versatility of the Henry reaction and explores alternative pathways. The primary approach to generating analogs involves modifying the starting materials. By substituting the 4-(N,N-diethylamino)benzaldehyde or nitromethane (B149229) with different derivatives, a wide array of analogs can be synthesized.

Modification of the Aldehyde Component:

A straightforward strategy for creating analogs is to use substituted benzaldehydes in the Henry condensation. The reaction is tolerant of various functional groups on the aromatic ring, including alkyl, alkoxy, and halogen groups. unirioja.es This allows for the synthesis of a library of compounds with varied electronic and steric properties on the aniline ring.

Modification of the Nitroalkane Component:

Analogs can also be produced by replacing nitromethane with higher nitroalkanes (e.g., nitroethane, nitropropane). This modification results in analogs with substituents at the α-position of the nitroethenyl group. For instance, the reaction of 4-(N,N-diethylamino)benzaldehyde with nitroethane would yield N,N-Diethyl-4-[(E)-1-methyl-2-nitroethenyl]aniline.

Alternative Synthetic Routes:

Beyond the traditional Henry condensation, other strategies have been explored for the synthesis of β-nitrostyrenes and their analogs. One notable method is the direct nitration of styrenes. A one-pot process using a mixture of iodine, copper(II) tetrafluoroborate, and sodium nitrite (B80452) in acetonitrile (B52724) has been shown to convert styrenes into their corresponding β-nitrostyrenes. unirioja.es This method selectively produces the (E)-isomer in good yields and is compatible with various functional groups. unirioja.es To synthesize an analog of this compound using this route, the corresponding precursor, 4-ethenyl-N,N-diethylaniline, would be required.

A summary of strategies for analog synthesis is presented below:

StrategyPrecursor 1 (Example)Precursor 2 (Example)Resulting Analog (Example)
Varying the Benzaldehyde2-Chloro-4-(N,N-diethylamino)benzaldehydeNitromethane2-Chloro-N,N-diethyl-4-[(E)-2-nitroethenyl]aniline
Varying the Nitroalkane4-(N,N-diethylamino)benzaldehydeNitroethaneN,N-Diethyl-4-[(E)-1-methyl-2-nitroethenyl]aniline
Direct Nitration of Styrene (B11656)4-Ethenyl-N,N-diethylanilineI₂, Cu(BF₄)₂, NaNO₂This compound

These novel and adaptable strategies are crucial for generating diverse libraries of this compound analogs, enabling further research into their chemical and physical properties.

Chemical Reactivity and Mechanistic Investigations

Redox Chemistry of N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline

The presence of both a tertiary amine and a nitro group, two redox-active functionalities, makes the study of its oxidation and reduction reactions particularly significant.

While specific studies on the direct oxidation of this compound are not extensively documented, the reactivity of the analogous compound, N,N-diethylaniline, provides insights into potential oxidative pathways. The tertiary amine functionality can be susceptible to oxidation. Furthermore, the oxidation of aromatic amines can lead to the formation of nitroso compounds. For instance, N,N-Diethylaniline can be converted to N,N-Diethyl-4-nitrosoaniline in the presence of a nitrosating agent. A common method involves the reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

A patented method describes the preparation of N,N-Diethyl-4-nitrosoaniline by reacting N,N-Diethylaniline with sodium nitrite in an acidic medium, such as hydrochloric or sulfuric acid, at temperatures between 0-5 °C. This reaction proceeds via an electrophilic aromatic substitution mechanism where the nitrosonium ion (NO+) acts as the electrophile.

Table 1: Representative Conditions for the Nitrosation of N,N-Diethylaniline
ReagentsAcidTemperature (°C)Product
N,N-Diethylaniline, Sodium NitriteHydrochloric Acid (30%)0-5N,N-Diethyl-4-nitrosoaniline
N,N-Diethylaniline, Potassium NitriteSulfuric Acid (20%)0-5N,N-Diethyl-4-nitrosoaniline

Given the presence of the activating N,N-diethylamino group, it is plausible that this compound could undergo a similar transformation on the aniline (B41778) ring, provided the nitroethenyl group does not interfere or is not more susceptible to oxidation under the reaction conditions.

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a route to primary amines. Aromatic nitro compounds are readily reduced to their corresponding anilines by various reagents. This transformation is highly relevant for this compound, as the resulting amino group would significantly alter the electronic properties and reactivity of the molecule.

Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of dissolving metals or metal salts in acidic media.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel. For example, the hydrogenation of a nitro group on a benzene (B151609) ring can be achieved using H2 gas with a Pt catalyst in an ethanol (B145695) solvent. This method is often clean and efficient, but the presence of the ethenyl double bond in this compound could lead to its simultaneous reduction.

Metal-Acid Reductions: Reagents like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are effective for reducing aromatic nitro groups. A milder and often more selective reagent is tin(II) chloride (SnCl2) in an acidic solution. The use of SnCl2 is particularly advantageous when other reducible functional groups are present in the molecule.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent SystemTypical SolventKey Features
H₂/PtEthanolHigh efficiency, can also reduce C=C bonds.
Sn/HClEthanol/WaterStrong reducing conditions.
Fe/HClWater/EthanolCommonly used in industrial processes.
SnCl₂/HClEthanol/Ethyl AcetateMilder conditions, often chemoselective.

The reduction of the nitro group in this compound would yield N,N-Diethyl-4-[(E)-2-aminoethenyl]aniline, a compound with two basic amino groups and a conjugated system.

Addition Reactions Involving the Ethenyl Moiety

The carbon-carbon double bond in the ethenyl moiety of this compound is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group. This makes it a prime candidate for various addition reactions.

The conjugate addition of nucleophiles to an α,β-unsaturated carbonyl, nitrile, or nitro compound is known as the Michael addition. In the case of this compound, the nitroethenyl group is an excellent Michael acceptor. The addition of a nucleophile to the β-carbon (the carbon atom adjacent to the aniline ring) is highly favored.

Nitrogen-based nucleophiles, such as amines, can undergo an aza-Michael addition. For instance, the reaction of an aniline with an activated alkene like N,N-dimethylacrylamide can be facilitated by a catalyst. This reaction demonstrates the nucleophilic character of the amine and the electrophilic nature of the activated double bond. The aza-Michael reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Table 3: Potential Nucleophiles for Michael Addition to Nitroalkenes
Nucleophile ClassExampleProduct Type
Amines (Aza-Michael)Piperidineβ-Amino nitro compound
Thiols (Thia-Michael)Thiophenolβ-Thio nitro compound
CarbanionsDiethyl malonateγ-Nitro ester
EnolatesCyclohexanoneγ-Nitro ketone

The electron-deficient nature of the ethenyl double bond in this compound makes it a good dienophile in normal-electron-demand Diels-Alder reactions and a potential partner in other cycloaddition reactions.

Diels-Alder Reactions: As a substituted styrene (B11656) with a strongly electron-withdrawing group, this compound is expected to be a reactive dienophile in [4+2] cycloaddition reactions with electron-rich dienes.

Inverse-Electron Demand Diels-Alder (IEDDA) Reactions: In this type of cycloaddition, an electron-poor diene reacts with an electron-rich dienophile. mdpi.com Given that the aniline ring makes the ethenyl moiety relatively electron-rich compared to nitroalkenes without the amino group, its participation as a dienophile in IEDDA reactions with highly electron-poor dienes (like 1,2,4,5-tetrazines) is a possibility. stackexchange.comchemicalbook.com These reactions are known for their rapid rates and high selectivity. nih.gov

Multicomponent Cycloadditions: These reactions involve the combination of three or more reactants in a single step to form a cyclic product. While specific examples involving this compound are not documented, the reactive nature of the nitroalkene functionality makes it a plausible component in such transformations, for example, in 1,3-dipolar cycloadditions.

Table 4: Potential Cycloaddition Reactions for Nitroalkenes
Reaction TypeReactant PartnerProduct Type
[4+2] Diels-Alder2,3-Dimethyl-1,3-butadiene (electron-rich diene)Substituted cyclohexene
[3+2] CycloadditionAzomethine ylide (1,3-dipole)Substituted pyrrolidine
Inverse-Electron Demand [4+2]1,2,4,5-Tetrazine (electron-poor diene)Substituted dihydropyridazine

Oxidative Coupling Reactions and Polymerization Mechanisms

The oxidative coupling of aniline and its derivatives is a foundational method for the synthesis of polyaniline (PANI), a conductive polymer with a rich history of scientific investigation. This process typically involves the oxidation of the aniline monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately, the polymer chain. The reaction is commonly carried out chemically, using an oxidizing agent such as ammonium (B1175870) persulfate in an acidic medium, or electrochemically, by applying an anodic potential.

The polymerization mechanism is understood to proceed through a head-to-tail coupling of aniline units. The presence of substituents on the aniline ring can significantly influence the course of the polymerization and the properties of the resulting polymer. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder it.

In the case of This compound , the presence of the electron-withdrawing nitroethenyl group at the para position is expected to have a deactivating effect on the aromatic ring. This deactivation would make the initial oxidation of the monomer to its radical cation more difficult compared to unsubstituted aniline. Consequently, the polymerization of this specific monomer is anticipated to be challenging under standard conditions used for aniline polymerization.

While extensive research is available on the polymerization of aniline and various substituted anilines, specific studies detailing the oxidative coupling and polymerization of This compound are not readily found in the surveyed scientific literature. Therefore, a detailed discussion of its specific polymerization mechanisms and resulting polymer characteristics is limited by the absence of direct experimental data.

However, based on the established principles of aniline polymerization, it can be inferred that if polymerization were to occur, it would likely result in a polymer with a significantly different electronic and structural profile compared to traditional polyaniline. The bulky N,N-diethyl groups would introduce steric hindrance, potentially affecting the planarity and conjugation of the polymer backbone. The nitroethenyl substituent would further modify the electronic properties, likely impacting the conductivity and redox behavior of the material.

General Mechanistic Scheme for Aniline Polymerization:

The generally accepted mechanism for the oxidative polymerization of aniline involves the following key steps:

Initiation: Oxidation of the aniline monomer to form a radical cation.

Propagation: Coupling of radical cations to form dimers and oligomers. This is typically followed by re-oxidation.

Chain Growth: Further addition of monomer units to the growing polymer chain.

The reaction is highly dependent on the pH of the medium, with acidic conditions being favorable for producing the conductive emeraldine (B8112657) salt form of polyaniline.

Influence of Substituents on Polymerization:

The electronic nature of substituents on the aniline ring plays a crucial role in the polymerization process.

Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the aromatic ring, making the monomer easier to oxidize and thus facilitating polymerization.

Electron-withdrawing groups (e.g., nitro, cyano, carboxyl) decrease the electron density, making the monomer more difficult to oxidize and often impeding or preventing polymerization.

Given the strong electron-withdrawing nature of the nitro group in This compound , it is plausible that its polymerization would require stronger oxidizing agents or more forcing reaction conditions than those typically employed for aniline.

Due to the lack of specific experimental data in the scientific literature for the oxidative coupling and polymerization of This compound , a detailed data table on its polymerization cannot be provided. Research on aniline derivatives with strongly deactivating groups often focuses on their synthesis and other chemical transformations rather than their polymerization into conductive polymers.

Despite a comprehensive search for experimental data, detailed spectroscopic information specifically for the compound this compound is not available in the public domain through the conducted searches. While information exists for structurally related compounds such as N,N-diethyl-4-nitroaniline and (E)-N,N-diethyl-4-styrylaniline, providing this data would be scientifically inaccurate and would not pertain to the specific molecule requested.

The structural identity of this compound is confirmed in chemical databases, which provide its molecular formula (C12H16N2O2) and structure. However, dedicated studies detailing its specific spectroscopic characteristics—including Fourier Transform Infrared (FTIR), Raman, UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra—could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for each outlined section. The creation of data tables and detailed research findings is contingent on the availability of published experimental results, which are absent for this particular compound in the searched sources.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similar to ¹H NMR, specific experimental ¹³C NMR data for N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline is scarce in published literature. This technique provides essential information on the carbon skeleton of the molecule. An expected spectrum would show distinct peaks for the ethyl carbons of the diethylamino group, the aromatic carbons (with variations in chemical shifts due to the electron-donating amino group and the electron-withdrawing nitroethenyl substituent), and the carbons of the nitroethenyl double bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation patterns of a compound. For this compound (Molecular Formula: C₁₂H₁₆N₂O₂), the monoisotopic mass is 220.1212 g/mol . While experimental mass spectra are not widely published, predicted mass-to-charge ratios (m/z) for various adducts provide valuable data for identification purposes.

Below is an interactive data table of predicted collision cross section (CCS) values for different adducts of the molecule, which is useful in advanced mass spectrometry analyses like ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺221.12847150.5
[M+Na]⁺243.11041156.0
[M-H]⁻219.11391155.2
[M+NH₄]⁺238.15501168.5
[M+K]⁺259.08435150.4
[M]⁺220.12064150.4
[M]⁻220.12174150.4

This data is predicted and serves as a reference for potential experimental observation.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govunige.ch It is favored for its balance of accuracy and computational efficiency, making it suitable for molecules of this size. researchgate.net A typical DFT study on N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline would involve a functional, such as B3LYP, and a basis set, like 6-31G**, to accurately model its electronic system. nih.gov

The primary outputs of such a calculation would be the optimized molecular geometry and key electronic parameters. Geometry optimization determines the lowest energy arrangement of the atoms, providing precise values for bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the molecule's planarity and steric interactions.

Furthermore, DFT calculations yield insights into the molecule's electronic behavior through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a D-π-A system like this compound, the HOMO is expected to be localized primarily on the electron-donating diethylamino and phenyl portions, while the LUMO would be concentrated on the electron-accepting nitroethenyl group. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and the energy required for electronic excitation.

Calculated Parameter Description Significance for this compound
Optimized Geometry The lowest-energy 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles.Determines the planarity of the conjugated system, which influences electronic delocalization and molecular packing in the solid state.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests stronger electron-donating capability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests stronger electron-accepting capability.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).Relates to the molecule's electronic excitation energy, kinetic stability, and color. A small gap is characteristic of D-π-A systems.

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF) and Møller–Plesset (MP2) perturbation theory provide a rigorous, albeit often more computationally intensive, approach to studying molecular systems.

For this compound, ab initio calculations would be particularly useful for exploring its conformational landscape. The molecule possesses several rotatable bonds: the C-N bond connecting the diethylamino group to the phenyl ring, the C-C single bonds within the ethyl groups, and the C-C single bond of the ethenyl bridge. Rotations around these bonds can lead to different conformers with varying energies. Ab initio methods can be used to calculate the potential energy surface associated with these rotations, identifying the most stable conformer and the energy barriers between different conformations. This information is vital for understanding the molecule's flexibility and the specific shapes it is likely to adopt.

Prediction and Analysis of Molecular Dipole Moments and Polarizability

The distribution of charge within a molecule and its response to an external electric field are described by its dipole moment (μ) and polarizability (α), respectively. These properties are critical for understanding intermolecular forces, solubility, and optical phenomena. researchgate.net

Due to the significant difference in electronegativity between the electron-donating diethylamino group and the electron-withdrawing nitroethenyl group, this compound is expected to possess a large ground-state dipole moment. Quantum chemical calculations can predict the magnitude and direction of this dipole moment with high accuracy.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a tensor quantity with components that can be calculated computationally. Molecules with extensive conjugated π-electron systems, such as this one, typically exhibit high polarizability.

Property Tensor Components Significance for this compound
Dipole Moment (μ) μx, μy, μz, μtotalA large value indicates significant charge separation (ICT), influencing solvent-solute interactions and molecular packing.
Polarizability (α) αxx, αyy, αzz, αxy, αxz, αyzHigh polarizability is a prerequisite for significant non-linear optical activity and indicates a responsive π-electron system.
Anisotropy of Polarizability (Δα) A measure of the directionality of the polarizability.Provides insight into the shape of the electron cloud and how its distortion depends on the direction of an applied electric field.

Topological Analysis of Electron Density (e.g., Bader's AIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), often called Bader's AIM theory, provides a method for analyzing chemical bonding and molecular structure based on the topology of the electron density (ρ). researchgate.netias.ac.in This approach allows for a rigorous definition of atoms within a molecule and characterizes the nature of the bonds between them. uni-rostock.de

An AIM analysis of this compound would begin with a calculated electron density, typically from a DFT or ab initio method. The analysis focuses on identifying critical points in this density. Bond Critical Points (BCPs) are of particular interest, as they are found along the path of maximum electron density between two bonded atoms. The properties of the electron density at these BCPs reveal the nature of the interaction. For instance, the value of the electron density (ρ) and the sign of its Laplacian (∇²ρ) can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. researchgate.net This would allow for a detailed characterization of all covalent bonds within the molecule and any potential intramolecular non-covalent interactions, such as hydrogen bonds.

AIM Parameter at BCP Description Interpretation for Chemical Bonds
Electron Density (ρ) The magnitude of the electron density at the bond critical point.Higher values indicate a stronger bond with more shared electronic charge.
Laplacian of Electron Density (∇²ρ) The second derivative of the electron density.A negative value (∇²ρ < 0) indicates a concentration of charge, typical of covalent bonds. A positive value (∇²ρ > 0) indicates charge depletion, typical of closed-shell interactions.
Ellipticity (ε) A measure of the anisotropy of the electron density around the bond path.For π-bonds (e.g., in the phenyl ring and ethenyl bridge), ellipticity will be significantly non-zero, indicating the double-bond character.

Modeling of Solvent-Solute Interactions and Solvatochromic Effects

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent it is dissolved in. nih.gov This effect is particularly pronounced in molecules with a large change in dipole moment upon electronic excitation, a key feature of D-π-A systems. The absorption of light by this compound promotes an electron from the HOMO to the LUMO, resulting in an excited state with even greater charge separation and a larger dipole moment than the ground state.

Polar solvents will stabilize the more polar excited state more effectively than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum (λmax) as solvent polarity increases. Computational models can simulate this effect. Using methods like the Polarizable Continuum Model (PCM) in conjunction with Time-Dependent DFT (TD-DFT), it is possible to calculate the electronic transition energies of the molecule in different solvent environments, which are represented as continuous media with specific dielectric constants. These calculations can predict the solvatochromic shifts and provide insight into the nature of the excited state. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Materials with NLO properties are crucial for modern technologies like telecommunications and optical computing. Organic molecules with a D-π-A structure are prime candidates for exhibiting second-order NLO effects. nih.gov The key molecular property responsible for these effects is the first hyperpolarizability (β). physchemres.org

The strong ICT character of this compound, facilitated by its potent donor and acceptor groups linked by a conjugated bridge, strongly suggests that it will possess a significant first hyperpolarizability. Computational chemistry provides a direct route to calculating the components of the β tensor. DFT calculations are a well-established tool for predicting NLO properties, offering a way to screen potential NLO materials before undertaking complex synthesis and experimental characterization. researchgate.net The magnitude of the calculated β value would provide a quantitative measure of the molecule's potential for use in NLO applications.

NLO Property Description Significance for this compound
First Hyperpolarizability (β) A tensor quantity that describes the second-order response of a molecule to an applied electric field.A large β value is the molecular origin of second-harmonic generation (SHG) and other second-order NLO phenomena. Its magnitude is highly dependent on the strength of the D-π-A system.
Total Hyperpolarizability (βtot) The overall magnitude of the first hyperpolarizability tensor.Provides a single value to compare the NLO activity of different molecules. A high value is desirable for NLO materials.

First Hyperpolarizability (β) Calculations

The first hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. High β values are indicative of a strong NLO effect, which is desirable for applications in technologies such as electro-optic modulators and frequency doubling. For donor-acceptor substituted π-conjugated molecules like this compound, the NLO response is dominated by the charge transfer between the electron-donating N,N-diethylamino group and the electron-withdrawing nitro group through the ethenyl π-bridge.

Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate the first hyperpolarizability of NLO chromophores. These calculations provide a theoretical estimation of the NLO properties and allow for the systematic study of structure-property relationships. While specific DFT calculations for this compound are not extensively reported in the literature, studies on analogous compounds with the N,N-diethylaniline donor moiety provide valuable insights. For instance, a series of chromophores based on a bis(N,N-diethyl)aniline donor have been synthesized and investigated, showing significant first-order hyperpolarizability (β) values. rsc.org DFT calculations on these related structures suggest that the strategic combination of a strong electron donor and an efficient π-conjugated system can lead to substantial β values. rsc.org

The calculation of β is typically performed using a finite field approach or through sum-over-states (SOS) methods. The choice of the DFT functional and basis set is critical for obtaining accurate results that correlate well with experimental data.

Table 1: Representative First Hyperpolarizability (β) Data for Related Chromophores

ChromophoreDonor GroupAcceptor Groupπ-BridgeCalculated β (10-30 esu)
Chromophore F rsc.orgbis(N,N-diethyl)anilineCF3–Ph–TCFExtended thiophene551.0

This table presents data for a related, more complex chromophore to illustrate the magnitude of hyperpolarizability achievable with similar donor moieties.

Relationship between Molecular Structure and NLO Response

The NLO response of this compound is intrinsically linked to its molecular structure. The key structural features that govern its NLO properties are:

Electron Donor and Acceptor Strength: The molecule possesses a strong electron-donating group (N,N-diethylamino) and a strong electron-withdrawing group (nitro). The significant difference in their electron affinities facilitates intramolecular charge transfer (ICT) upon excitation, which is a primary origin of the large second-order NLO response.

π-Conjugated Bridge: The ethenyl bridge connecting the donor and acceptor groups provides a pathway for the delocalization of π-electrons. This conjugation is essential for efficient charge transfer across the molecule. The length and nature of the π-bridge can be tuned to optimize the NLO properties.

Molecular Geometry: The planarity of the molecule influences the degree of π-electron delocalization. A more planar structure generally leads to better conjugation and a larger NLO response. Twists or bends in the molecular backbone can disrupt the π-system and reduce the hyperpolarizability. Computational studies on similar molecules have shown that the dihedral angles between the aromatic rings and the bridge are important parameters. nih.gov

Systematic studies on related chromophores have demonstrated that modifying the donor, acceptor, or the π-bridge can significantly impact the first hyperpolarizability. rsc.org For example, extending the π-conjugation or introducing stronger acceptor groups can lead to a substantial enhancement of the NLO response. rsc.org Therefore, the specific arrangement of the N,N-diethylamino donor, the nitroethenyl bridge, and the aniline (B41778) core in this compound is optimized for a significant second-order NLO effect.

Reaction Mechanism Simulation and Transition State Analysis

Information regarding the reaction mechanism simulation and transition state analysis for the synthesis of this compound is not available in the reviewed scientific literature. Computational studies focusing on the kinetics and thermodynamics of its formation, including the identification of transition states and reaction intermediates, have not been reported.

Photophysical Properties and Optoelectronic Behavior

Fluorescence Characteristics

The fluorescence of N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline is a key feature, stemming from the intramolecular charge transfer (ICT) excited state.

Emission Maxima and Spectral Bandwidth

While specific high-resolution spectral data for this compound is not extensively documented in publicly available literature, the behavior of analogous push-pull stilbene (B7821643) derivatives, such as 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), provides significant insight. nih.gov The emission maximum of such compounds is highly dependent on the solvent environment. In nonpolar solvents, a locally excited (LE) state is typically observed with emission at shorter wavelengths. As solvent polarity increases, the ICT state is stabilized, leading to a significant red-shift in the emission maximum.

The spectral bandwidth is also influenced by the solvent. In polar solvents, the significant charge redistribution in the excited state leads to stronger interactions with the solvent cage, often resulting in broader emission bands compared to nonpolar environments.

Illustrative Emission Data in Various Solvents (Based on Analogous Compounds)

Solvent Dielectric Constant (ε) Emission Maximum (λem, nm)
Cyclohexane 2.02 ~500
Toluene 2.38 ~530
Dichloromethane 8.93 ~580
Acetonitrile (B52724) 37.5 ~620

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) of push-pull systems like this compound is highly sensitive to the environment. The nitro group is well-known for often attenuating or quenching fluorescence, which can lead to low quantum yields. researchgate.net In many nitroaromatic compounds, non-radiative decay pathways are highly efficient. researchgate.net

For similar molecules like DANS, the fluorescence quantum yield is generally low and decreases significantly in polar solvents. nih.gov This is because the stabilization of the ICT state in polar media can enhance non-radiative decay channels, such as intersystem crossing to the triplet state or return to the ground state via conical intersections. nih.gov In some cases, trans-cis isomerization around the central double bond also provides a non-radiative decay pathway, further reducing the fluorescence quantum yield. nih.gov

Environmental Sensitivity (pH, Temperature, Light Intensity) and Solvatochromism in Emission

The emission properties of this compound are expected to be highly sensitive to its environment.

Solvatochromism: As a quintessential push-pull molecule, it exhibits strong positive solvatochromism, where the emission peak shifts to longer wavelengths (red-shift) with increasing solvent polarity. nih.gov This is due to the larger dipole moment of the ICT excited state compared to the ground state, leading to greater stabilization by polar solvent molecules. nih.gov Studies on related compounds like N,N-diaryl dihydrophenazines demonstrate significant solvatochromic shifts in emission as a direct consequence of the polar ICT state. nih.gov

pH Sensitivity: The N,N-diethylamino group can be protonated under acidic conditions. This would eliminate its electron-donating ability, thereby disrupting the push-pull system and leading to a significant blue-shift and likely quenching of the fluorescence. The nitro group, on the other hand, is generally stable across a wide pH range.

Temperature Sensitivity: Temperature can affect the fluorescence by influencing the rates of non-radiative decay processes. For some push-pull molecules, an increase in temperature can lead to a decrease in fluorescence intensity due to enhanced vibrational relaxation and other non-radiative pathways.

Light Intensity: The response to varying light intensity would be characteristic of most fluorophores, with emission intensity generally proportional to the excitation intensity, assuming no saturation or significant photobleaching occurs.

Chromophoric Attributes and Charge Transfer Characteristics

The chromophore of this compound is the entire conjugated system, from the diethylamino group through the aniline (B41778) ring and ethenyl bridge to the nitro group. The absorption of a photon promotes an electron from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-donating amino-aniline portion, to the lowest unoccupied molecular orbital (LUMO), which is primarily located on the electron-accepting nitroethenyl segment. chemrxiv.org This HOMO→LUMO transition is characterized as an intramolecular charge transfer (ICT) transition. chemrxiv.org

This charge transfer significantly increases the dipole moment of the molecule in the excited state compared to the ground state. acs.org This change in dipole moment is the underlying reason for the pronounced solvatochromism observed in its emission. acs.org Theoretical studies on similar push-pull systems confirm that a higher polarity of the solvent enhances the charge transfer to the strongly accepting nitro group. chemrxiv.org

Photostability and Photodegradation Mechanisms

A critical aspect for the practical application of such chromophores in optoelectronic devices is their photostability. Stilbene derivatives, particularly those with strong donor-acceptor groups, can be susceptible to photodegradation. researchgate.net Research on the analogous compound DANS has shown that photostability is a significant concern, with projected lifetimes that may be insufficient for long-term device operation without improvement. researchgate.net

The primary mechanism of photodegradation is often believed to involve the carbon-carbon double bond of the ethenyl bridge. researchgate.net The presence of oxygen can exacerbate this degradation, suggesting that photo-oxidation is a key pathway. researchgate.net This can lead to the scission of the double bond and the formation of various degradation products, ultimately resulting in a loss of conjugation and the desired optical properties. Another potential photochemical reaction is trans-cis isomerization, which, while not a degradation pathway itself, can lead to species with different photophysical properties or species that are more susceptible to degradation. nih.gov

Advanced Optoelectronic Phenomena

The significant intramolecular charge transfer and large change in dipole moment upon excitation make this compound a candidate for advanced optoelectronic applications, particularly in the field of nonlinear optics (NLO). Organic molecules with strong push-pull character often exhibit large second-order hyperpolarizabilities (β), which are a measure of the second-order NLO response. mq.edu.au

Electroluminescence Properties

While specific electroluminescence data for this compound is not extensively documented in publicly available literature, the properties of analogous D-π-A structures provide a strong indication of its potential behavior. Molecules with a similar architecture, comprising an electron-donating moiety like N,N-dialkylaniline and a potent electron-withdrawing group, are recognized for their application in organic light-emitting diodes (OLEDs).

The electroluminescence in such materials arises from the radiative recombination of electron-hole pairs within the organic layer. The color of the emitted light is intrinsically linked to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In D-π-A systems like this compound, this energy gap can be tuned by modifying the strength of the donor and acceptor groups, as well as the length and nature of the π-conjugated spacer.

For related compounds, electroluminescence is often characterized by emission in the visible region of the electromagnetic spectrum. The efficiency of this process is quantified by the external quantum efficiency (EQE), which is a measure of the number of photons emitted per electron injected. While precise EQE values for this specific compound are not available, similar materials have demonstrated promising performance as emissive layers or dopants in OLEDs. The strong intramolecular charge transfer (ICT) character of this compound is expected to play a crucial role in its electroluminescent properties, potentially leading to solvatochromic effects in the emission spectra, where the emission wavelength is sensitive to the polarity of the surrounding medium.

Photoinduced Electron Transfer Processes

The defining characteristic of this compound's optoelectronic behavior is its capacity for photoinduced electron transfer (PET). Upon photoexcitation, an electron is promoted from the HOMO, which is predominantly localized on the electron-donating diethylaniline moiety, to the LUMO, which is primarily centered on the electron-accepting nitroethenyl group. This process results in the formation of a charge-separated state.

The dynamics of this intramolecular charge transfer are typically investigated using time-resolved spectroscopic techniques, such as transient absorption spectroscopy. These studies allow for the monitoring of the formation and decay of the charge-separated state on ultrafast timescales (femtoseconds to nanoseconds).

Key parameters that govern the efficiency of PET processes include the driving force for electron transfer, the reorganization energy, and the electronic coupling between the donor and acceptor. The significant electronic communication facilitated by the ethenyl π-bridge in this compound is expected to ensure efficient electronic coupling.

The photophysical properties of this compound are also anticipated to exhibit strong solvatochromism. In nonpolar solvents, the absorption and emission spectra are expected at higher energies. As the solvent polarity increases, the excited state, which possesses a larger dipole moment due to charge separation, is stabilized to a greater extent than the ground state. This differential stabilization leads to a bathochromic (red) shift in the emission spectrum. The magnitude of this shift can provide insights into the change in dipole moment upon excitation and the extent of charge transfer.

For instance, studies on the closely related compound N,N-diethyl-4-nitroaniline have demonstrated pronounced solvatochromic shifts, indicating a significant degree of charge transfer in the excited state. It is reasonable to infer that the extended conjugation and the strong electron-withdrawing nature of the nitroethenyl group in the title compound would lead to even more pronounced charge transfer characteristics.

The table below summarizes the expected photophysical properties based on the behavior of analogous compounds.

PropertyExpected BehaviorInfluencing Factors
Absorption Maximum (λabs) Visible RegionDonor/Acceptor Strength, π-Conjugation, Solvent Polarity
Emission Maximum (λem) Visible Region, Red-shifted from AbsorptionDonor/Acceptor Strength, π-Conjugation, Solvent Polarity
Solvatochromism Pronounced positive solvatochromism (red shift in emission with increasing solvent polarity)Change in dipole moment upon excitation
Quantum Yield (Φf) Variable, potentially lower in polar solvents due to non-radiative decay pathwaysSolvent Polarity, Molecular Rigidity
Excited State Lifetime (τf) Typically in the nanosecond range, can be influenced by solvent and temperatureRadiative and non-radiative decay rates
Charge Separation Rate (kCS) Expected to be very fast (femtosecond to picosecond timescale)Driving Force, Reorganization Energy, Electronic Coupling
Charge Recombination Rate (kCR) Slower than charge separation, crucial for applications in photovoltaicsEnergy of the charge-separated state, Electronic Coupling

Applications in Advanced Materials and Chemical Biology Research

Materials Science Applications

In the realm of materials science, the compound's ability to facilitate intramolecular charge transfer (ICT) from the electron-donating diethylaniline moiety to the electron-accepting nitro group is paramount. This process is fundamental to its utility in electronics, photonics, and as a functional colorant.

Organic compounds with a strong push-pull character are central to the development of materials for nonlinear optical (NLO) and electro-optic (EO) applications. nih.gov These materials are critical for technologies like high-speed optical data communication and optical switching. The efficiency of such materials is related to their molecular second-order hyperpolarizability (β), a property that is significantly enhanced in D-π-A structures.

The N,N-diethylaniline group is a powerful electron donor, and when paired with the nitro group acceptor via the π-conjugated bridge, it creates a molecule with a large dipole moment and significant hyperpolarizability. mdpi.comresearchgate.net Research on analogous chromophores has demonstrated that modifications to the donor, acceptor, or π-bridge can fine-tune these NLO properties. For instance, using a bis(N,N-diethyl)aniline donor in similar systems has been shown to dramatically increase electron-donating ability and, consequently, the electro-optic coefficient (r₃₃), a key metric for EO device performance. mdpi.comrsc.org Theoretical calculations, such as Density Functional Theory (DFT), on related structures confirm that this molecular design leads to greater hyperpolarizability compared to traditional organic chromophores. researchgate.netrsc.org

A chromophore is the part of a molecule responsible for its color and its interaction with light. N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline is a quintessential chromophore designed for NLO and EO applications. mdpi.com Its D-π-A structure is engineered to maximize the interaction with electric fields, a property essential for electro-optic modulators, which translate electrical signals into optical signals.

Studies on similar chromophores highlight the importance of the N,N-diethylaniline donor. In one study, a series of chromophores based on a bis(N,N-diethyl)aniline donor yielded high electro-optic coefficients (r₃₃) when doped into a polymer matrix. rsc.org The data below illustrates the performance of related, more complex chromophores, demonstrating the potential of the underlying N,N-diethylaniline donor structure.

Chromophore IDDonor Group ComponentAcceptor GroupDoping Conc. (wt% in APC)r₃₃ Value (pm/V) at 1310 nm
y1 bis(N,N-diethyl)anilineTCF25%149
y2 bis(N,N-diethyl)anilineTCF25%139
yz1 bis(N,N-diethyl)anilineCF₃-Ph-TCF25%142
yz2 bis(N,N-diethyl)anilineCF₃-Ph-TCF25%252

This table presents data for analogous, more complex chromophores to illustrate the effectiveness of the bis(N,N-diethyl)aniline donor structure in achieving high electro-optic coefficients. APC = Amorphous Polycarbonate; TCF = Tricyanofuran; CF₃-Ph-TCF = A stronger modified TCF acceptor. rsc.org

The intense color of push-pull compounds arises from the ICT band, an electronic transition that typically falls within the visible spectrum. researchgate.net The position of this absorption band can be easily tuned by modifying the strength of the donor and acceptor groups, allowing for the creation of dyes with specific colors. researchgate.net this compound's structure leads to strong absorption of visible light, making it a potent dye.

Beyond simply providing color, such molecules are considered "functional dyes" because their optical properties can respond to their environment. This responsiveness allows them to be used in applications beyond simple coloration, such as in sensors or as components in dye-sensitized solar cells. mdpi.com Furthermore, organic dyes with specific structural motifs can undergo self-assembly to form well-defined three-dimensional structures, a key step in creating stable pigments for use in printing, coatings, and energy storage devices. researchgate.net

Many push-pull dyes exhibit fluorescence that is highly sensitive to the polarity of their immediate environment, a phenomenon known as solvatochromism. rsc.org This property makes them valuable as fluorescent probes for characterizing materials at the microscopic level. For example, such a probe could be incorporated into a polymer blend to map out the polarity of different domains or to monitor changes during a curing process.

A newly synthesized pyrene-based push-pull dye, for instance, was shown to have fluorescence emission spanning from the green to the far-red region depending on solvent polarity, along with high quantum yields. rsc.org Given its strong push-pull nature, this compound is expected to exhibit similar solvatochromic fluorescence, making it a candidate for use as a probe to investigate the microenvironments within various materials.

Chemical Biology and Mechanistic Activity Studies (excluding clinical applications)

While its primary applications are in materials science, the compound's structure also suggests potential uses in chemical biology as a tool for studying biological systems.

The potential of this compound as a molecular probe in biology stems from two key features: the anticipated fluorescent properties of its push-pull structure and the known bioactivity of the nitrostyrene (B7858105) functional group. rsc.orgossila.com Fluorescent probes are indispensable tools in biology for imaging cells and tissues. rsc.org

Research on a related compound, 4-fluoro-β-nitrostyrene, has shown that it exhibits antibacterial activity by acting as a Michael acceptor, which allows it to bind to thiol groups in microbial proteins like protein tyrosine phosphatases. ossila.com This inherent bioactivity of the nitrostyrene moiety suggests that this compound could preferentially interact with or be taken up by microorganisms.

If the compound is indeed fluorescent, its emission characteristics could change upon binding to biomolecules or entering the different polarity environment inside a cell. This change could be monitored to track its localization or concentration. In the context of microorganisms, changes in probe uptake or fluorescence intensity could potentially be correlated with metabolic activity or cell proliferation, offering a method for measuring growth rates without the need for traditional cell counting techniques.

Investigations into Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal)

There is currently no specific information available in the public domain regarding the antimicrobial, antibacterial, or antifungal activity of this compound. Research into the mechanisms by which this compound might inhibit the growth of microorganisms has not been found in a review of existing scientific literature.

Exploration of Anticancer Activity Mechanisms (e.g., Topoisomerase II Inhibition)

Structure-Activity Relationship (SAR) Studies for Biological Targets

Due to the absence of specific biological activity data for this compound, there are no available Structure-Activity Relationship (SAR) studies for this compound. SAR studies are contingent on having a series of related compounds with measured biological activity to determine how chemical structure influences their effects on biological targets.

Q & A

Q. How can researchers optimize the synthesis yield of N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline using palladium catalysis?

Methodological Answer: The synthesis of this compound derivatives can be optimized using Pd/S,O-ligand catalysis. Evidence shows that ligand choice significantly impacts para-selectivity and yield. For instance, phenyl vinyl sulfone as a substrate with Pd/S,O-ligand achieved a 55% ¹H NMR yield, compared to <40% without the ligand . Purification via column chromatography (silica gel, CH₂Cl₂:petroleum ether to EtOAc:petroleum ether gradients) is critical for isolating the product. Researchers should systematically test ligand-substrate combinations and monitor yields via NMR to identify optimal conditions.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound derivatives?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Confirms substitution patterns and nitroethenyl group orientation.
  • UV-Vis Spectroscopy : Detects bathochromic shifts in frozen aqueous solutions (10–15 nm shifts observed in ice vs liquid) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity, as demonstrated for analogous azo dyes .
  • FT-IR : Identifies functional groups (e.g., nitro stretching vibrations).
    These methods collectively ensure accurate structural elucidation and purity assessment.

Advanced Research Questions

Q. How does the choice of reaction ligands impact the para-selectivity in the olefination of aniline derivatives?

Methodological Answer: Ligands modulate palladium catalyst geometry, directing para-selectivity via steric and electronic effects. In Pd/S,O-ligand systems, the ligand stabilizes transition states favoring para-C–H activation. For example, ligand-free reactions yielded <40% para-olefinated product, while ligand inclusion increased yields to 55% . Computational modeling of ligand-catalyst interactions can further guide ligand design for enhanced selectivity.

Q. What role do Hirshfeld surface analyses play in understanding the intermolecular interactions of this compound analogues?

Methodological Answer: Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H⋯H, π-π stacking) in crystalline structures. For related Schiff bases, weak C–H⋯H interactions form inversion dimers, with dispersion forces dominating packing . Energy frameworks reveal that substituents like methoxy groups alter interaction strengths, influencing crystal stability. Tools like Mercury CSD facilitate comparative analyses of packing motifs .

Q. How can high kinetic energy ion mobility spectrometry (HiKE-IMS) elucidate isomerization pathways in aniline derivatives?

Methodological Answer: HiKE-IMS measures ion mobility shifts under varying electric fields (E/N) to distinguish protonation isomers. For example:

  • Peak 1 : Para-protonated aniline dominates at high E/N (>30 Td) in air .
  • Peak 2 : Cluster ions (e.g., Aniline-H₃O⁺) dissociate under N₂, altering speciation .
    By correlating mobility data with computational models (e.g., reduced mobility calculations), researchers can map isomerization equilibria and solvent effects.

Q. What methodologies are recommended for analyzing the environmental degradation of this compound under simulated solar radiation?

Methodological Answer:

  • Photocatalytic Degradation : Use MnFe₂O₄/Zn₂SiO₄ catalysts under simulated solar light, monitoring degradation via HPLC .
  • Box-Behnken Experimental Design : Optimizes parameters (catalyst loading, pH, irradiation time) to maximize degradation efficiency .
  • LC-MS/MS : Identifies degradation intermediates (e.g., nitroso or amine byproducts).

Q. How do crystallographic data from X-ray diffraction inform the molecular geometry and stability of related Schiff base compounds?

Methodological Answer: X-ray diffraction reveals:

  • Dihedral Angles : Aromatic rings in Schiff bases incline at ~46°, with ethyl groups adopting cis/trans conformations affecting stability .
  • Disorder Analysis : Ethyl group disorder in N,N-diethylaniline units indicates dynamic flexibility .
    Comparative studies using databases (e.g., Cambridge Structural Database) highlight how substituents (e.g., halogens) alter torsion angles and packing efficiency .

Data Contradiction Resolution

Q. What experimental approaches are used to resolve data contradictions in the mobility peaks of protonated aniline isomers under varying electric fields?

Methodological Answer: Contradictions arise from differing gas compositions (air vs N₂) and E/N settings. Resolution strategies include:

  • Controlled Gas Experiments : Compare speciation in air (Peak 1 dominance) vs N₂ (Peak 2 persistence) .
  • Effective Temperature (Tₑff) Modeling : Correlate Tₑff with isomer abundance to identify thermodynamic vs kinetic control .
  • Hydration Studies : Vary moisture content to assess cluster ion stability (e.g., Aniline-H₃O⁺ dissociation at low humidity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.